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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C

infection.[1][2] It is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B

RNA polymerase, an enzyme essential for viral replication.[2] To ensure the quality, safety, and

efficacy of pharmaceutical products containing Sofosbuvir, it is crucial to develop and validate a

stability-indicating analytical method. This method must be capable of accurately quantifying

the drug in the presence of its degradation products, which may form during manufacturing,

storage, or administration.

This document provides a detailed protocol for the development and validation of a stability-

indicating High-Performance Liquid Chromatography (HPLC) method for Sofosbuvir, based on

established scientific literature. The protocol includes procedures for forced degradation studies

to identify potential degradation pathways and to demonstrate the specificity of the method.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of a stability-

indicating method. It involves subjecting the drug substance to conditions more severe than

accelerated stability testing to generate degradation products. This helps in understanding the

degradation pathways and in developing a method that can resolve the active pharmaceutical

ingredient (API) from its degradation products.

Experimental Protocol: Forced Degradation of Sofosbuvir
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Forced degradation studies are performed on Sofosbuvir to assess its stability under various

stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

[3][4][5]

1. Acid Hydrolysis:

Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 1 N Hydrochloric

Acid (HCl).[4][5] Reflux the solution at a temperature ranging from 70°C to 80°C for a period

of 6 to 10 hours.[4][5]

Neutralization: After the specified time, cool the solution to room temperature and neutralize

it with an equivalent concentration of Sodium Hydroxide (NaOH).

Sample Preparation: Dilute the neutralized solution with the mobile phase to a final

concentration suitable for HPLC analysis.

2. Alkaline Hydrolysis:

Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 0.5 N Sodium

Hydroxide (NaOH).[4][5] Heat the solution at a temperature of 60°C to 70°C for 10 to 24

hours.[4][5]

Neutralization: After the specified time, cool the solution to room temperature and neutralize

it with an equivalent concentration of Hydrochloric Acid (HCl).

Sample Preparation: Dilute the neutralized solution with the mobile phase to a final

concentration suitable for HPLC analysis.

3. Oxidative Degradation:

Procedure: Dissolve a known amount of Sofosbuvir in a solution of 3% to 30% Hydrogen

Peroxide (H₂O₂).[5] Keep the solution at room temperature or heat it up to 80°C for a period

ranging from two to seven days.[4][5]

Sample Preparation: After the exposure period, dilute the solution with the mobile phase to a

final concentration suitable for HPLC analysis.
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4. Thermal Degradation:

Procedure: Place a known amount of solid Sofosbuvir in a controlled temperature oven at

50°C for 21 days.[5]

Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a

final concentration suitable for HPLC analysis.

5. Photolytic Degradation:

Procedure: Expose a known amount of solid Sofosbuvir to UV light at 254 nm for 24 hours.

[4]

Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a

final concentration suitable for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly

employed for the analysis of Sofosbuvir and its degradation products.

Experimental Protocol: HPLC Analysis

The following chromatographic conditions have been found to be effective for the separation of

Sofosbuvir from its degradation products.

Chromatographic Conditions:
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Parameter Condition

HPLC System
Waters Alliance 2695 with PDA Detector or

equivalent[6]

Column
Kromasil C18 (250 mm x 4.6 mm, 5 µm) or

equivalent[2]

Mobile Phase
Methanol: Water (75:25 v/v)[2][7] or Acetonitrile:

0.1% Orthophosphoric Acid (40:60 v/v)[8]

Flow Rate 1.0 mL/min[2][8]

Detection Wavelength 260 nm or 261 nm[1][2]

Injection Volume 10 µL[8]

Column Temperature 30°C[8]

Preparation of Solutions:

Standard Solution: Prepare a stock solution of Sofosbuvir (e.g., 100 µg/mL) by dissolving an

accurately weighed amount in the mobile phase.[4] Prepare working standard solutions by

diluting the stock solution to the desired concentrations for calibration.

Sample Solution: Prepare the stressed samples as described in the forced degradation

protocol. For the analysis of pharmaceutical dosage forms, weigh and powder a sufficient

number of tablets. Dissolve an amount of powder equivalent to a single dose of Sofosbuvir in

the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter

before injection.[9]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is

suitable for its intended purpose. The validation parameters include specificity, linearity,

accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation
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The results of the forced degradation studies and method validation should be summarized in

clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Studies for Sofosbuvir

Stress
Condition

Reagent/Condi
tion

Duration Temperature % Degradation

Acid Hydrolysis 0.1 N - 1 N HCl 6 - 10 hours 70 - 80°C
8.66% - 23%[4]

[5]

Alkaline

Hydrolysis

0.1 N - 0.5 N

NaOH
10 - 24 hours 60 - 70°C

45.97% - 50%[4]

[5]

Oxidative

Degradation
3% - 30% H₂O₂ 2 - 7 days RT - 80°C

0.79% - 19.02%

[4][5]

Thermal

Degradation
Solid State 21 days 50°C

No degradation

observed[5]

Photolytic

Degradation

UV light (254

nm)
24 hours Ambient

No degradation

observed[4]

Table 2: Validation Parameters of the Stability-Indicating HPLC Method

Parameter Result

Linearity Range 10 - 100 µg/mL[1]

Correlation Coefficient (r²) > 0.999[2][6]

Accuracy (% Recovery) 99.52% - 101.21%[1]

Precision (% RSD) < 2%[2][10]

LOD 0.23 - 0.269 µg/mL[1][10]

LOQ 0.814 - 2.48 µg/mL[1][10]

Retention Time of Sofosbuvir ~2.069 - 5 min[8][11]
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Visualizations

Diagrams illustrating the experimental workflow and the proposed degradation pathways can

aid in understanding the overall process and the chemical transformations of Sofosbuvir under

stress.

Sample Preparation

Forced Degradation

Analysis

Results

Sofosbuvir Drug Substance

Acid Hydrolysis Alkaline Hydrolysis Oxidative Degradation Thermal Degradation Photolytic Degradation

Sofosbuvir Dosage Form
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Caption: Experimental workflow for the development of a stability-indicating method for

Sofosbuvir.
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Degradation Products
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Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.

Conclusion

The development of a robust stability-indicating method is paramount for the quality control of

Sofosbuvir in both bulk drug and pharmaceutical formulations. The described HPLC method,

coupled with forced degradation studies, provides a reliable framework for the separation and

quantification of Sofosbuvir in the presence of its degradation products. The validation of this

method in accordance with ICH guidelines ensures its accuracy, precision, and specificity,

making it suitable for routine analysis in a quality control setting. The significant degradation of

Sofosbuvir under alkaline and acidic conditions highlights the importance of controlling pH

during manufacturing and storage.[5] Conversely, its stability under thermal and photolytic

conditions provides valuable information for packaging and storage recommendations.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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